molecular formula C7H8BNO4 B8227960 (3-Methyl-4-nitrophenyl)boronic acid

(3-Methyl-4-nitrophenyl)boronic acid

Cat. No.: B8227960
M. Wt: 180.96 g/mol
InChI Key: MCOWIWZRZDFDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methyl-4-nitrophenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It has a linear formula of CH3C6H3(NO2)B(OH)2 and a molecular weight of 180.95 . It is also known as 3-Nitro-4-methylbenzeneboronic acid or 3-Nitro-4-methylphenylboronic acid .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through various methods. One such method is the catalytic protodeboronation of pinacol boronic esters, which utilizes a radical approach . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The linear formula is CH3C6H3(NO2)B(OH)2 .


Chemical Reactions Analysis

“this compound” can be involved in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions . It can also participate in copper-catalyzed arylation and palladium-catalyzed decarboxylative coupling .

Scientific Research Applications

  • Macrocyclic Chemistry : (3-Methyl-4-nitrophenyl)boronic acid and similar compounds have been used in macrocyclic chemistry. For instance, a study explored the creation of tetrameric macrocyclic compounds and dimeric boronates from various aryl boronic acids, including 3-nitrophenyl boronic acid. These compounds were analyzed using X-ray crystallography, focusing on bond lengths, bond angles, and other molecular interactions (Fárfan et al., 1999).

  • Diol and Carbohydrate Recognition : Research has demonstrated that certain boronic acids, like 3-methoxycarbonyl-5-nitrophenyl boronic acid, show high affinity for binding to diols and fructose. This suggests potential applications in diol and carbohydrate recognition, which could be significant for various biochemical and medicinal applications (Mulla, Agard, & Basu, 2004).

  • Chiral Cavities in Polymers : The creation of chiral cavities within polymers using boronic acids, including 4-nitrophenylboronic acid, has been explored. These cavities are used for the resolution of racemates, demonstrating potential in enantioselective synthesis and chiral separation technologies (Wulff, Vesper, Grobe-Einsler, & Sarhan, 1977).

  • Sugar Sensing Systems : 3-Nitrophenyl-boronic acid has been used to design a visualized sensing system for saccharides. This application is significant in biochemical analysis and diagnostics, where rapid and accurate detection of saccharides is essential (Koumoto, Takeuchi, & Shinkai, 1998).

  • Stereoselective Hydrolysis : The compound has been used in studies examining the stereoselective hydrolysis of glycosides, showcasing its potential in selective chemical transformations (Ohe, Kida, Zhang, Nakatsuji, & Ikeda, 1998).

  • Optical Modulation in Nanotechnology : Phenyl boronic acids, including derivatives of nitrophenyl boronic acid, have been studied for their role in the optical modulation of carbon nanotubes. This research opens doors to advanced applications in nanotechnology and materials science (Mu et al., 2012).

  • Reduction of Fructose in Food Matrices : Boronic acids have been investigated for their ability to specifically reduce fructose in food matrices. This application is particularly relevant in food technology and nutrition science (Pietsch & Richter, 2016).

  • Fluorescent Chemosensors : Boronic acids, including nitrophenyl boronic acid derivatives, have been used in the development of fluorescent chemosensors. These sensors have applications in biological and chemical sensing, particularly for detecting carbohydrates and bioactive substances (Huang et al., 2012).

Mechanism of Action

The mechanism of action of “(3-Methyl-4-nitrophenyl)boronic acid” involves its participation in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

“(3-Methyl-4-nitrophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also considered harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Boronic acids, including “(3-Methyl-4-nitrophenyl)boronic acid”, have significant potential for future applications. For instance, they can be used in the preparation of inhibitors of lactate dehydrogenase against cancer cell proliferation . They can also be used in the preparation of imidazothiazoles as iodide efflux inhibitors in thyrocytes . Furthermore, the Suzuki–Miyaura coupling reaction, which involves boronic acids, is a promising area for future research .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOWIWZRZDFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-4-nitrophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Methyl-4-nitrophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Methyl-4-nitrophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Methyl-4-nitrophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Methyl-4-nitrophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-4-nitrophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.